rac α-Methadol-d3
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Overview
Description
rac α-Methadol-d3: is a deuterium-labeled analog of rac α-Methadol, a synthetic opioid analgesic. This compound is used primarily in scientific research to study metabolic pathways and the pharmacokinetics of opioid drugs. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Scientific Research Applications
rac α-Methadol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of opioid drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of opioid drugs.
Industry: Applied in the development of new opioid drugs and in quality control processes to ensure the consistency and safety of pharmaceutical products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac α-Methadol-d3 involves the reduction of Methadone Hydrochloride. The process typically includes the use of deuterium gas or deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pressures to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is common to verify the incorporation of deuterium and the overall structure of the compound.
Chemical Reactions Analysis
Types of Reactions: rac α-Methadol-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mechanism of Action
rac α-Methadol-d3 exerts its effects primarily through the activation of the μ-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in experimental settings .
Comparison with Similar Compounds
Alphamethadol: An isomer of rac α-Methadol with similar analgesic properties.
Betamethadol: Another isomer of Methadol with slightly different pharmacokinetic properties.
Dimepheptanol: A mixture of alphamethadol and betamethadol, used as an opioid analgesic
Uniqueness: rac α-Methadol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This labeling makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics, providing insights that are not possible with non-labeled compounds.
Properties
CAS No. |
1217842-77-7 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
314.487 |
IUPAC Name |
(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
InChI Key |
QIRAYNIFEOXSPW-FULVYNFCSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Synonyms |
(R*,R*)-(±)-β-[2-(dimethylamino)propyl]-α-ethyl-β-phenylbenzeneethanol-d3; (±)-α-Methadol-d3_x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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